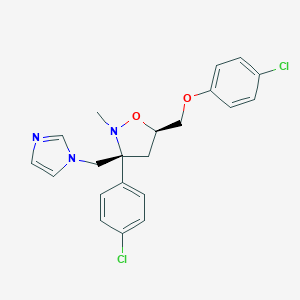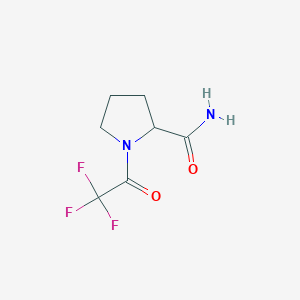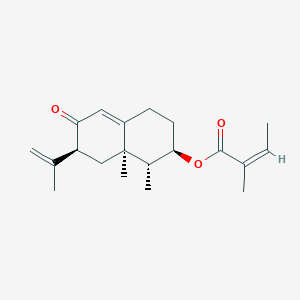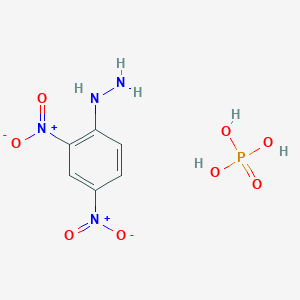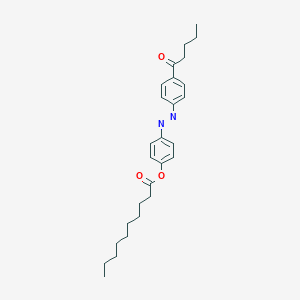
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene, also known as PDA, is a synthetic dye that belongs to the family of azobenzenes. It is widely used in scientific research due to its unique properties, including its ability to undergo photoisomerization under specific conditions.
Scientific Research Applications
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has a wide range of scientific research applications. One of its primary uses is as a photochromic material due to its ability to undergo photoisomerization. 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been used to create photoresponsive materials for various applications, including optical data storage, molecular switches, and sensors.
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has also been used in biological research as a fluorescent probe for protein conformational changes. The dye can be attached to specific amino acid residues in proteins, and changes in fluorescence can be used to monitor conformational changes in the protein.
Mechanism of Action
The mechanism of action of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is based on its ability to undergo photoisomerization. When exposed to specific wavelengths of light, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can change its molecular structure, which can lead to changes in its physical and chemical properties. These changes can be used in various applications, including photoresponsive materials and fluorescent probes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle the dye with care and follow proper safety protocols when working with it.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its ability to undergo photoisomerization, which makes it a useful tool in various scientific research applications. However, one of the limitations of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its sensitivity to light and other environmental factors, which can affect its properties and performance.
Future Directions
There are several future directions for research involving 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene. One area of research is the development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene and other azobenzenes. Another area of research is the use of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene as a fluorescent probe for monitoring protein conformational changes in real-time. Additionally, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be used in the development of new sensors for detecting specific molecules or environmental conditions. Overall, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has the potential to be a valuable tool in various scientific research fields, and further research is needed to explore its full potential.
Synthesis Methods
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be synthesized using a two-step reaction method. In the first step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is synthesized by reacting 4-nitrophenol with pentanoyl chloride and sodium hydroxide. In the second step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is reacted with decanoyl chloride to form 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene.
properties
CAS RN |
120103-03-9 |
|---|---|
Product Name |
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene |
Molecular Formula |
C27H36N2O3 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |
InChI |
InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
NRZWTVDAZMMIMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)



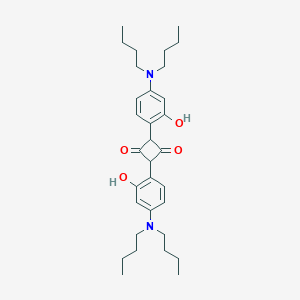
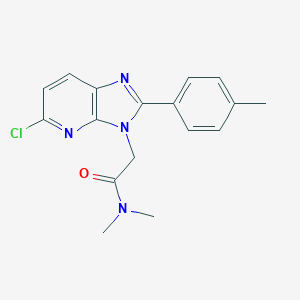

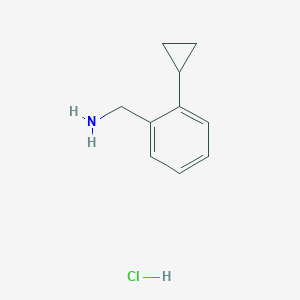
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
